1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound characterized by the presence of a chlorophenyl group and a trifluoromethoxyphenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 4-chloroaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
1-(4-Chlorophenyl)-3-[4-(methoxy)phenyl]urea: The presence of a methoxy group instead of a trifluoromethoxy group results in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, with CAS Number 54730-71-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its cytotoxicity, mechanisms of action, and overall biological profile based on diverse research findings.
Chemical Structure and Properties
The compound features a urea functional group substituted with a 4-chlorophenyl moiety and a 4-trifluoromethoxyphenyl group. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown high cytotoxicity against human colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines, with IC50 values reported below 10 µM. In comparison to standard chemotherapeutics like cisplatin, this compound has displayed superior growth inhibitory profiles.
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
SW480 | ≤ 10 | High |
SW620 | ≤ 10 | High |
PC3 | ≤ 10 | Moderate |
K-562 | ≤ 10 | Moderate |
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Induction of Apoptosis : The compound has been shown to induce late apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this urea derivative resulted in apoptosis rates as high as 95% in SW480 cells and 73% in K-562 cells.
- Inhibition of Interleukin-6 (IL-6) : It effectively reduces IL-6 secretion in treated cell lines, which is crucial since IL-6 is associated with tumor proliferation and survival.
Figure 1: Apoptotic Induction in Cancer Cells
Apoptotic Induction (This is a placeholder for an illustrative graph showing apoptosis induction)
Case Studies
In a comparative study involving various thiourea derivatives, it was found that those incorporating similar structural motifs to this compound exhibited comparable or enhanced biological activities. For instance, derivatives with dichloro substitutions showed IC50 values ranging from 1.5 to 8.9 µM against colon cancer cells.
Study Findings
- Cytotoxic Profiles : The compound consistently reduced cell viability across multiple cancer types.
- Mechanistic Insights : Studies indicated that the apoptosis-inducing effects were mediated through the mitochondrial pathway, leading to caspase activation.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-9-1-3-10(4-2-9)19-13(21)20-11-5-7-12(8-6-11)22-14(16,17)18/h1-8H,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBLDJYIOUVXKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.